molecular formula C13H17NO2 B7478379 4-(3,4-Dimethylbenzoyl)morpholine

4-(3,4-Dimethylbenzoyl)morpholine

Cat. No.: B7478379
M. Wt: 219.28 g/mol
InChI Key: IPHMFPONENJIJB-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylbenzoyl)morpholine is an organic compound with the molecular formula C13H17NO2. It is a morpholine derivative where the morpholine ring is substituted with a 3,4-dimethylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylbenzoyl)morpholine typically involves the acylation of morpholine with 3,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+3,4-Dimethylbenzoyl chlorideThis compound+HCl\text{Morpholine} + \text{3,4-Dimethylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+3,4-Dimethylbenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzoyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-(3,4-Dimethylbenzoyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylbenzoyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylbenzoyl)morpholine
  • 4-(2,4-Dimethylbenzoyl)morpholine
  • 4-(2-Methyl-3,4-dinitrobenzoyl)morpholine
  • 4-(2,4-Dichlorobenzoyl)morpholine

Uniqueness

4-(3,4-Dimethylbenzoyl)morpholine is unique due to the specific positioning of the dimethyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

IUPAC Name

(3,4-dimethylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMFPONENJIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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